2-chloro-10H-phenothiazine 5,5-dioxide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-chloro-10H-phenothiazine 5,5-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClNO2S/c13-8-5-6-12-10(7-8)14-9-3-1-2-4-11(9)17(12,15)16/h1-7,14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJIPKVOZAZPALY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC3=C(S2(=O)=O)C=CC(=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20820005 | |
| Record name | 2-Chloro-5lambda~6~-phenothiazine-5,5(10H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20820005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61174-89-8 | |
| Record name | 2-Chloro-5lambda~6~-phenothiazine-5,5(10H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20820005 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2 Chloro 10h Phenothiazine 5,5 Dioxide and Its Derivatives
Strategies for Phenothiazine (B1677639) 5,5-Dioxide Core Formation
The creation of the phenothiazine 5,5-dioxide core is predominantly achieved through the oxidation of a corresponding phenothiazine precursor. This transformation targets the electron-rich sulfur atom within the central thiazine (B8601807) ring, converting it from a sulfide (B99878) to a sulfone.
Oxidation of Phenothiazine and Substituted Phenothiazine Precursors to Sulfones
The most direct and common method for synthesizing 2-chloro-10H-phenothiazine 5,5-dioxide is the oxidation of 2-chloro-10H-phenothiazine. This process involves a two-step oxidation, typically proceeding through a stable sulfoxide (B87167) intermediate (2-chloro-10H-phenothiazine 5-oxide) before reaching the fully oxidized sulfone state. nih.govresearchgate.net The choice of oxidizing agent and reaction conditions is critical to control the extent of oxidation and achieve high yields of the desired 5,5-dioxide. researchgate.net
A variety of oxidizing agents have been employed for the conversion of phenothiazines to their sulfone derivatives, with reaction outcomes dependent on the reagent's strength and the reaction parameters.
Chemical Oxidation:
Hydrogen Peroxide (H₂O₂): A common and effective method involves refluxing the phenothiazine precursor with 30% hydrogen peroxide in a solvent such as glacial acetic acid. researchgate.net This method is robust and can be used to produce various phenothiazine sulfones. The reaction typically proceeds for several hours to ensure complete oxidation to the sulfone. researchgate.net
Peroxy Acids: Organic peracids like meta-chloroperoxybenzoic acid (m-CPBA) are powerful oxidants capable of converting phenothiazines directly to their sulfone derivatives. researchgate.netrsc.org The reaction is often carried out in a chlorinated solvent at room temperature. The stoichiometry of the peracid is crucial; while one equivalent may yield the sulfoxide, an excess ensures the formation of the sulfone.
Potassium Permanganate (B83412) (KMnO₄): Strong oxidizing agents such as potassium permanganate have also been used to prepare phenothiazine sulfones. researchgate.net
Oxone®: This potassium peroxymonosulfate-based reagent is another effective oxidant for converting sulfides to sulfones. researchgate.net
Electrochemical Synthesis: An alternative green chemistry approach is the electrochemical oxidation of 2-chlorophenothiazine (B30676). nih.gov This method allows for controlled oxidation by adjusting the applied current. chemrxiv.org Studies have demonstrated that S-oxide and S,S-dioxide metabolites can be generated on a multi-milligram scale using a direct batch electrode platform. nih.gov The process involves passing a fixed current through a solution of 2-chlorophenothiazine with a supporting electrolyte like tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆) in a solvent such as acetonitrile. nih.gov By carefully controlling the conditions, it is possible to selectively form the 5,5-dioxide product. nih.govchemrxiv.org
Table 1: Comparison of Oxidizing Agents for Phenothiazine Sulfone Synthesis
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages | Citations |
|---|---|---|---|---|
| Hydrogen Peroxide (30%) | Reflux in glacial acetic acid | Readily available, effective | Requires heating, longer reaction times | researchgate.net |
| m-CPBA | Room temperature, chlorinated solvent | High efficiency, mild conditions | Can be expensive, requires careful stoichiometry | researchgate.netrsc.org |
| Electrochemical Oxidation | Constant current, MeCN, TBAPF₆ | Green method, high control | Requires specialized equipment | nih.govchemrxiv.org |
| Potassium Permanganate | Varies | Strong oxidant | Can lead to over-oxidation or side reactions | researchgate.net |
Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. jmedchem.com While specific literature on the microwave-assisted oxidation of 2-chlorophenothiazine to its 5,5-dioxide is not abundant, the application of microwaves in other phenothiazine syntheses is well-documented. jmedchem.com Microwave irradiation provides rapid and uniform heating, which can significantly reduce reaction times from hours to minutes and often improve yields. jmedchem.comnih.gov This technology has been successfully applied to the synthesis of sulfones from sulfides using oxidants like H₂O₂. The principles suggest that microwave-assisted oxidation could be an efficient route for the synthesis of this compound, potentially offering reduced reaction times and enhanced efficiency compared to conventional heating methods. researchgate.net
Sonochemistry, the application of ultrasound to chemical reactions, provides another non-conventional energy source to enhance synthetic efficiency. Ultrasonic irradiation facilitates reactions through acoustic cavitation, which generates localized high-temperature and high-pressure zones, leading to faster reaction rates. nih.govbohrium.com This technique has been shown to improve rates and yields in the synthesis of various phenothiazine derivatives. bohrium.com The use of ultrasound has been successfully applied to oxidative desulfurization processes, where sulfur-containing compounds are oxidized to sulfones for removal. nih.gov This demonstrates the potential of ultrasound to facilitate the oxidation of the phenothiazine core. An ultrasound-assisted approach to the oxidation of 2-chloro-10H-phenothiazine could offer advantages such as shorter reaction times, milder conditions, and improved product yields. nih.gov
De Novo Synthesis of the Phenothiazine 5,5-Dioxide Ring System
The de novo synthesis, or the construction of the core ring system from acyclic or simpler cyclic precursors, is a fundamental strategy in heterocyclic chemistry. For phenothiazines, this typically involves forming the central thiazine ring to fuse two benzene (B151609) rings. While direct synthesis of the 5,5-dioxide ring is less common than post-cyclization oxidation, the methods to create the foundational 2-chlorophenothiazine structure are the critical first step in that pathway.
The formation of the 2-chlorophenothiazine skeleton, the immediate precursor to the target sulfone, can be achieved through several key cyclization strategies.
Reaction of m-Chlorodiphenylamine with Sulfur: A historically significant and direct method involves the reaction of a substituted diphenylamine (B1679370) with elemental sulfur. wikipedia.org To synthesize 2-chlorophenothiazine, m-chlorodiphenylamine is heated with sulfur in the presence of a catalyst, such as iodine. sci-hub.segoogle.com This reaction forges the thiazine ring through C-S bond formation, yielding the desired phenothiazine structure which can then be oxidized. google.com
Ullmann Condensation/Cyclization: The Ullmann reaction is a copper-catalyzed coupling process that can be adapted for phenothiazine synthesis. jmedchem.comwikipedia.orgwikipedia.org This route can involve the intramolecular cyclization of 2-halo-2'-aminodiphenyl sulfides. sci-hub.se The copper catalyst facilitates the C-N bond formation to close the thiazine ring.
Smiles Rearrangement: The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution that serves as a powerful tool for synthesizing phenothiazines. sci-hub.seresearchgate.netresearchgate.net In a typical sequence, a 2-amino-2'-nitrodiphenyl sulfide is acylated and then treated with a base. sci-hub.se This induces the rearrangement to form an intermediate that subsequently cyclizes to the phenothiazine ring. researchgate.net This method offers a high degree of regiochemical control based on the substitution patterns of the starting materials.
From 2-Aminobenzenethiols: Another versatile approach involves the reaction of substituted 2-aminobenzenethiols with activated cyclic compounds. For instance, 2-amino-5-chlorobenzenethiol can be reacted with cyclohexanone (B45756) under oxidative conditions to construct the phenothiazine skeleton. rsc.org
Once the 2-chloro-10H-phenothiazine precursor is synthesized via one of these cyclization methods, it is then subjected to the oxidation protocols described in section 2.1.1 to yield the final this compound product.
Functionalization and Derivatization of this compound
The this compound scaffold is a versatile building block in synthetic chemistry, amenable to a variety of functionalization and derivatization reactions. These modifications are crucial for tuning its electronic, photophysical, and biological properties, leading to the development of novel materials for applications in optoelectronics and medicine. rsc.org Key strategies focus on the introduction of substituents on the aromatic rings, functionalization at the N-10 position, incorporation into larger macrocyclic structures, and the use of cross-coupling reactions to extend its π-conjugated system.
Achieving regioselectivity in the functionalization of the phenothiazine core is a significant synthetic challenge. The inherent reactivity of the phenothiazine ring system allows for electrophilic substitution, but controlling the position of introduction is key. For the parent phenothiazine scaffold, direct functionalization can be achieved with high regioselectivity at the 2-position. epo.org
A process for the direct and regioselective introduction of a sulfinyl or sulfonyl group at the 2-position of an N-protected phenothiazine has been developed. epo.org This method utilizes sulfinating agents like sulfur dioxide in the presence of aluminum chloride, or sulfonating agents such as chlorosulfonic acid. epo.org This process demonstrates the ability to achieve practically complete monosubstitution at the 2-position, with minimal formation of the 2,8-disubstituted by-product (less than 5%). epo.org
While this example starts with an unsubstituted phenothiazine, the principles of directing effects are applicable. The existing chloro-substituent at the 2-position on the target molecule, being an ortho-, para-director, along with the electron-withdrawing nature of the 5,5-dioxide group, will influence the position of any subsequent electrophilic substitution.
In a different approach, the reaction of 2-chloro-10H-phenothiazine under aryne-forming conditions (using lithium 2,2,6,6-tetramethylpiperidide - LTMP) leads to the formation of a 1,2-didehydrophenothiazine intermediate. This aryne can then be trapped regioselectively by nucleophiles. For instance, reaction with various arylacetonitriles yields 2-arylmethyl-10H-phenothiazine-1-carbonitriles, demonstrating functionalization adjacent to the original chlorine position. semanticscholar.org
Table 1: Examples of Regioselective Functionalization Reactions
| Starting Material | Reagent(s) | Product | Position of Functionalization | Yield (%) |
|---|---|---|---|---|
| N-protected phenothiazine | SO₂ / AlCl₃ | N-protected phenothiazine-2-sulfinic acid | 2 | Good |
| 2-chloro-10H-phenothiazine | Phenylacetonitrile / LTMP | 2-(phenylmethyl)-10H-phenothiazine-1-carbonitrile | 1 | 52% |
| 2-chloro-10H-phenothiazine | 4-Methoxyphenylacetonitrile / LTMP | 2-((4-methoxyphenyl)methyl)-10H-phenothiazine-1-carbonitrile | 1 | 54% |
Data sourced from multiple studies. epo.orgsemanticscholar.org
The nitrogen atom at the 10-position of the phenothiazine ring is a common site for functionalization. N-alkylation and N-acylation are fundamental transformations that significantly alter the molecule's properties. These reactions typically proceed by first deprotonating the N-H group with a suitable base to form the corresponding anion, which then acts as a nucleophile.
For instance, N-alkylation can be achieved using alkyl halides. The synthesis of phenothiazine-based benzhydroxamic acids, developed as selective histone deacetylase 6 (HDAC6) inhibitors, involves the N-alkylation of phenothiazine 5-oxide with methyl 4-(bromomethyl)benzoate (B8499459) using lithium bis(trimethylsilyl)amide (LiHMDS) as the base. nih.gov A similar strategy can be applied to the 5,5-dioxide derivative.
N-acylation is another key modification. A general method for the N-acylation of dioxolo[4,5-b]phenothiazines involves reacting the parent heterocycle with chloroacetyl chloride, followed by condensation with an amine like diethylamine (B46881) to introduce a more complex side chain. researchgate.net This two-step process highlights a versatile route to introduce functionalized acyl groups at the N-10 position.
Table 2: Conditions for N-10 Functionalization of Phenothiazine Derivatives
| Reaction Type | Reagents | Base | Solvent | Product Type |
|---|---|---|---|---|
| Alkylation | Methyl 4-(bromomethyl)benzoate | LiHMDS | DMF | N-alkylated phenothiazine 5-oxide |
| Acylation | 1. Chloroacetyl chloride; 2. Diethylamine | Not specified for step 1 | Toluene | N-acyl phenothiazine |
Data compiled from various synthetic reports. nih.govresearchgate.netnih.gov
The rigid, V-shaped structure of the phenothiazine 5,5-dioxide unit makes it an attractive component for the construction of macrocyclic structures like crown ethers. Incorporating such heterocyclic units can enhance the rigidity and selectivity of the macrocycle, making them promising precursors for molecular sensors and selectors. semanticscholar.orgresearchgate.net
Novel 18-crown-6 (B118740) type ligands containing a phenothiazine 5,5-dioxide unit have been successfully synthesized. semanticscholar.orgresearchgate.net The synthesis involves a macrocyclization reaction of precursor ditosylamides in the absence of a metal ion template. The resulting N-tosyl protected crown ethers can be subsequently deprotected using sodium amalgam to yield the final crown ether. semanticscholar.org This synthetic work demonstrates the feasibility of integrating the phenothiazine 5,5-dioxide core into complex supramolecular architectures. semanticscholar.orgresearchgate.net
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are powerful tools for forming carbon-carbon bonds and extending π-conjugated systems. These reactions are instrumental in synthesizing advanced materials with tailored optoelectronic properties. researchgate.net
The Suzuki-Miyaura cross-coupling of chloro-substituted benzo[a]phenothiazin-5-one with various arylboronic acids has been thoroughly investigated. researchgate.net For example, 6-chloro-5H-benzo[a]phenothiazin-5-one was successfully coupled with phenylboronic acid and 3-nitrophenylboronic acid using a palladium catalyst and a specialized phosphine (B1218219) ligand (SPhos). researchgate.net
Similarly, palladium-catalyzed reactions have been used to couple ethenylbenzene with a chlorinated pentacyclic phenothiazine derivative. jocpr.com These examples, while on related structures, establish a clear precedent for applying modern cross-coupling methodologies to the this compound core to create extended, conjugated molecules for materials science applications. researchgate.netjocpr.com The introduction of phenothiazine units into N,N′-bicarbazole scaffolds via Buchwald-Hartwig coupling has also been used to prepare novel materials for organic light-emitting diodes (OLEDs). acs.org
Mechanistic Investigations of Phenothiazine 5,5-Dioxide Formation and Derivatization
Understanding the reaction mechanisms for the formation and derivatization of phenothiazine 5,5-dioxides is crucial for optimizing existing synthetic routes and designing new ones.
The formation of the 5,5-dioxide (sulfone) occurs via a two-step oxidation of the sulfur atom in the parent phenothiazine. The first oxidation yields the corresponding 5-oxide (sulfoxide), and further oxidation gives the 5,5-dioxide. This process involves the initial formation of a radical cation intermediate. nih.govnih.gov Electrochemical studies propose a mechanism where a one-electron oxidation of the phenothiazine sulfur affords a radical cation. nih.gov In the presence of water, hydroxide (B78521) ions can intercept this S-centered radical cation. Further oxidation of the intermediate sulfoxide under similar conditions then yields the sulfone. nih.gov The rate of this oxidation is influenced by substituents on the aromatic rings; electron-withdrawing groups, such as the chloro group at the 2-position, decrease the rate of oxidation compared to electron-donating groups. nih.gov
Detailed mechanistic studies using techniques like cyclic voltammetry, spectroelectrochemistry, and DFT calculations have been employed to understand the catalyst species and photocatalytic mechanism for reactions involving phenothiazine derivatives. acs.org These investigations highlight the in situ formation of active catalyst species and their interconversion. acs.org
The mechanisms of derivatization reactions follow well-established principles.
N-alkylation and N-acylation at the N-10 position proceed via a standard nucleophilic substitution (S_N2) or nucleophilic acyl substitution pathway, respectively, after deprotonation of the nitrogen.
Regioselective electrophilic aromatic substitution is governed by the directing effects of the existing substituents on the phenothiazine rings.
Palladium-catalyzed cross-coupling reactions operate through a well-documented catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. jocpr.com
Spectroscopic and Structural Elucidation of 2 Chloro 10h Phenothiazine 5,5 Dioxide Systems
Advanced Spectroscopic Characterization Techniques
Modern spectroscopic methods are indispensable for the unambiguous identification and detailed structural analysis of 2-chloro-10H-phenothiazine 5,5-dioxide. These techniques provide complementary information regarding the molecular framework, functional groups, and electronic environment.
NMR spectroscopy is a cornerstone technique for determining the precise connectivity and chemical environment of atoms within a molecule. Analysis of both proton (¹H) and carbon-13 (¹³C) spectra allows for a complete assignment of the molecular structure.
The oxidation of the sulfide (B99878) bridge in 2-chlorophenothiazine (B30676) to a sulfone (5,5-dioxide) induces significant changes in the NMR spectra. The strongly electron-withdrawing sulfone group deshields adjacent protons and carbons, causing their signals to shift downfield (to higher ppm values).
Proton (¹H) NMR: The aromatic region of the ¹H NMR spectrum of this compound is expected to show seven distinct signals corresponding to the aromatic protons. The protons on the carbon atoms adjacent to the sulfone group (C-4, C-6) and the nitrogen atom (C-1, C-9) are most affected. The N-H proton typically appears as a broad singlet at a downfield chemical shift. In comparison to the parent 2-chlorophenothiazine, all aromatic proton signals in the 5,5-dioxide derivative are anticipated to be shifted downfield due to the deshielding effect of the SO₂ group.
Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum provides information on all twelve carbon atoms in the phenothiazine (B1677639) core. The carbons directly bonded to the sulfur atom (C-4a, C-5a) experience the most significant downfield shift upon oxidation. The presence of the electron-withdrawing sulfone group reduces the electron density across the aromatic rings, leading to a general downfield shift for all ring carbons compared to 2-chlorophenothiazine.
| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| 1 | ~7.8-8.0 | ~125-127 |
| 2 | - | ~134-136 |
| 3 | ~7.4-7.6 | ~128-130 |
| 4 | ~7.9-8.1 | ~129-131 |
| 4a | - | ~138-140 |
| 5a | - | ~135-137 |
| 6 | ~7.5-7.7 | ~123-125 |
| 7 | ~7.3-7.5 | ~127-129 |
| 8 | ~7.3-7.5 | ~120-122 |
| 9 | ~7.8-8.0 | ~118-120 |
| 9a | - | ~140-142 |
| 10a | - | ~142-144 |
| NH | ~9.0-10.0 (broad) | - |
Note: Predicted values are based on the analysis of related phenothiazine sulfone structures and general substituent effects. Actual experimental values may vary.
While this compound is achiral, advanced NMR techniques are crucial for confirming proton assignments and understanding the molecule's conformation.
COSY (Correlation Spectroscopy): A 2D COSY experiment would reveal correlations between scalar-coupled protons, helping to trace the connectivity within the aromatic rings and confirm assignments made from the 1D spectrum.
HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence): These experiments correlate proton signals with their directly attached carbon atoms, providing an unambiguous link between the ¹H and ¹³C assignments.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds, which is vital for assigning quaternary carbons (those without attached protons) like C-2, C-4a, C-5a, C-9a, and C-10a.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY can provide information about the spatial proximity of atoms. For this molecule, it could help to understand the conformation of the tricyclic system and any potential steric interactions involving the N-H proton and adjacent aromatic protons.
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The most prominent feature in the IR spectrum of this compound is the presence of the sulfone group. Phenothiazine sulfones exhibit two characteristic, strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the S=O bonds. chemicalbook.com
Other key absorptions include:
N-H Stretch: A sharp to moderately broad peak in the region of 3300-3400 cm⁻¹, characteristic of the secondary amine.
Aromatic C-H Stretch: Multiple weak to medium bands appearing above 3000 cm⁻¹.
C=C Aromatic Ring Stretch: Several bands of varying intensity in the 1450-1600 cm⁻¹ region.
C-N Stretch: Typically found in the 1200-1350 cm⁻¹ range.
C-Cl Stretch: A band in the fingerprint region, usually between 700-800 cm⁻¹.
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3300 - 3400 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| SO₂ Asymmetric Stretch | 1300 - 1350 | Strong |
| SO₂ Symmetric Stretch | 1150 - 1180 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| C-N Stretch | 1200 - 1350 | Medium |
Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound. High-resolution mass spectrometry (HRMS), often using techniques like Quadrupole Time-of-Flight (QTOF), can provide a highly accurate mass measurement, confirming the molecular formula C₁₂H₈ClNO₂S.
The molecular ion peak [M]⁺ for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. A characteristic isotopic pattern for the [M]⁺ and [M+2]⁺ peaks, in an approximate 3:1 ratio, would be observed due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes, confirming the presence of a single chlorine atom.
Common fragmentation pathways in phenothiazine sulfones involve the loss of SO₂ (64 Da) or SO (48 Da), which would lead to significant fragment ions in the mass spectrum.
| Parameter | Predicted Value |
|---|---|
| Molecular Formula | C₁₂H₈ClNO₂S |
| Monoisotopic Mass | 264.9964 u |
| Expected [M]⁺ Peak (m/z) | 265.0 |
| Expected [M+2]⁺ Peak (m/z) | 267.0 |
| Key Fragment Ions (m/z) | [M-SO₂]⁺, [M-SO]⁺ |
UV-Vis spectroscopy provides insight into the electronic transitions within a molecule. The spectrum of phenothiazine and its derivatives is characterized by π-π* transitions. The oxidation of the sulfur atom to a sulfone disrupts the conjugation of the sulfur lone pairs with the aromatic system. This alteration of the chromophore typically results in a hypsochromic (blue) shift of the main absorption bands compared to the parent sulfide compound. rsc.org
While the parent 2-chlorophenothiazine shows absorption maxima around 255 nm and 315 nm, the spectrum of this compound is expected to show its primary absorption bands at shorter wavelengths, likely below 300 nm, due to the electronic insulation caused by the SO₂ group. The exact positions of the absorption maxima (λmax) would depend on the solvent used.
| Transition Type | Predicted λmax Range (nm) | Comparison to 2-chlorophenothiazine |
|---|---|---|
| π-π | 230 - 250 | Hypsochromic Shift |
| π-π | 280 - 300 | Hypsochromic Shift |
Luminescence Spectroscopy (Fluorescence and Phosphorescence) for Photophysical Properties
The photophysical properties of this compound are characterized by distinct luminescence behavior, particularly a strong tendency to exhibit room temperature phosphorescence (RTP) in the solid state. rsc.orgrsc.org Like other phenothiazine 5,5-dioxide derivatives, its luminescence is highly dependent on the molecular environment. rsc.org In dilute solutions, such as dichloromethane (B109758) (DCM), RTP is typically not observed. rsc.org However, at low temperatures (77 K), phosphorescence can be detected due to the significant restriction of non-radiative transitions. rsc.org
The presence of the electron-withdrawing sulfone (SO₂) group and the chloro-substituent modifies the electronic structure of the phenothiazine core, influencing the energy levels of the singlet and triplet excited states. rsc.orgnih.gov The oxidation of the sulfur atom to the sulfone is a key strategy for tuning the photophysical properties of phenothiazine derivatives. rsc.org This modification, combined with specific molecular packing in the solid state, facilitates intersystem crossing (ISC) from the singlet excited state (S₁) to the triplet excited state (T₁) and suppresses non-radiative decay of the triplet excitons, enabling persistent RTP. rsc.orgrsc.org Studies on a series of substituted phenothiazine 5,5-dioxides, including the 2-chloro derivative (referred to as PTZO-Cl), have demonstrated that the RTP properties are critically linked to the molecular arrangement in the crystalline phase. rsc.orgrsc.org
The photoluminescence data for a polymorphic form of this compound highlights its RTP capabilities.
| Compound | Photoluminescence (PL) Peak (nm) | Phosphorescence Lifetime (ms) | State | Reference |
|---|---|---|---|---|
| PTZO-Cl (Polymorph 1) | 510 | 154.1 | Crystal | rsc.org |
| PTZO-Cl (Polymorph 2) | Weak / Different RTP Effect | Crystal | rsc.orgrsc.org |
Solid-State Structural Analysis
The solid-state structure of this compound is fundamental to understanding its unique photophysical properties, particularly its RTP. Analysis via single-crystal X-ray diffraction reveals the precise molecular geometry and the intricate network of intermolecular interactions that govern crystal packing.
Crucially, research has shown that this compound can exist in different crystalline forms, known as polymorphs. rsc.orgrsc.org These polymorphs have distinct molecular packing arrangements, which directly lead to different photophysical properties. rsc.org This phenomenon underscores the critical role of the solid-state environment in controlling the luminescent behavior of the molecule. The ability to control molecular packing through crystal engineering is a significant area of research for developing advanced luminescent materials. rsc.orgrsc.org
The crystal packing of this compound is stabilized by a combination of non-covalent intermolecular interactions. Among the most significant of these are π-π stacking interactions. rsc.orgrsc.org The face-to-face arrangement of the aromatic rings of adjacent molecules is a dominant feature in the crystal structure. rsc.org Theoretical calculations and experimental analyses have confirmed that efficient intermolecular π-π interactions, characterized by short distances and large overlap between adjacent molecules, are highly beneficial for stabilizing triplet excitons. rsc.orgrsc.org This stabilization minimizes non-radiative decay pathways and prolongs the phosphorescence lifetime, leading to a persistent RTP effect. rsc.orgrsc.org
The existence of polymorphisms in this compound with markedly different RTP effects serves as direct evidence for the key role of π-π stacking. rsc.orgrsc.org One polymorph may exhibit strong π-π interactions and bright RTP, while another with a different packing motif shows weaker interactions and diminished phosphorescence. In addition to π-π stacking, the presence of the chlorine atom introduces the possibility of other specific intermolecular interactions, such as halogen bonding (C-Cl···X), which can further influence the crystal packing and the resulting material properties.
Single-Crystal X-ray Diffraction for Molecular Geometry and Crystal Packing
Electrochemical Characterization
Electrochemical methods are vital for determining the redox properties and electronic energy levels of this compound. These properties are essential for understanding its behavior in optoelectronic applications.
Cyclic voltammetry (CV) is the primary technique used to investigate the redox behavior of this compound. The oxidation of the sulfur atom from a sulfide (in 2-chlorophenothiazine) to a sulfone (in this compound) has a profound impact on its electronic properties. nih.govrsc.org The sulfone group is strongly electron-withdrawing, which significantly stabilizes the Highest Occupied Molecular Orbital (HOMO). rsc.orgrsc.org
This stabilization results in a much higher oxidation potential for the 5,5-dioxide derivative compared to its unoxidized 2-chlorophenothiazine precursor. nih.govrsc.org For instance, studies comparing phenothiazine systems with their sulfone analogues show a substantial anodic shift in the oxidation wave. One study noted a single irreversible oxidation wave for a phenothiazine 5,5-dioxide unit at 1.68 V, compared to 0.87 V for the corresponding unoxidized phenothiazine unit. rsc.org This indicates that the 5,5-dioxide is much more difficult to oxidize.
From the onset of the oxidation and reduction peaks in the cyclic voltammogram, the HOMO and Lowest Unoccupied Molecular Orbital (LUMO) energy levels can be estimated. nih.govacs.org These values are critical for designing materials for applications such as organic light-emitting diodes (OLEDs) by ensuring efficient charge injection and transport. rsc.org
| Compound Type | Oxidation Potential (V) | Key Feature | Reference |
|---|---|---|---|
| Phenothiazine Unit | ~0.87 | Easier to oxidize (lower potential) | rsc.org |
| Phenothiazine 5,5-dioxide Unit | ~1.68 | Harder to oxidize (higher potential) | rsc.org |
Advanced Computational and Theoretical Investigations of Phenothiazine 5,5 Dioxide Systems
Quantum Chemical Calculation Methodologies
A variety of quantum chemical methods are employed to model the behavior of phenothiazine (B1677639) 5,5-dioxide systems, each offering a different balance of accuracy and computational cost.
Density Functional Theory (DFT) has become a primary method for investigating the ground state properties of medium to large organic molecules, including phenothiazine derivatives. This approach is favored for its effective combination of accuracy and computational efficiency. In typical DFT calculations for phenothiazine systems, the geometry of the molecule is optimized to find the lowest energy conformation.
Table 1: Commonly Used DFT Methodologies for Phenothiazine Systems
| Component | Example | Purpose |
| Functional | B3LYP | Approximates the exchange-correlation energy, balancing accuracy and computational cost. |
| Basis Set | 6-311++G(d,p) | Describes the atomic orbitals used to construct the molecular orbitals. This is a triple-zeta basis set with diffuse and polarization functions for improved accuracy. |
| Model | IEF-PCM | The Integral Equation Formalism-Polarizable Continuum Model is used to simulate the effects of a solvent environment on the molecule's properties. |
To understand how molecules like 2-chloro-10H-phenothiazine 5,5-dioxide interact with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT used to calculate the properties of molecules in their electronically excited states.
TD-DFT calculations can predict the electronic absorption spectra of a molecule, providing information on the wavelengths of light it absorbs (λmax), the energy of these electronic transitions, and their intensity (oscillator strength). For phenothiazine derivatives, these calculations help to assign the observed absorption bands to specific electronic transitions, such as n-π* and π-π* transitions. This information is crucial for designing molecules with specific photophysical properties for applications in materials science.
Alongside DFT, other methods are also utilized. Ab initio methods, such as Hartree-Fock (HF), calculate molecular properties from first principles without using experimental data for parameterization. While computationally more demanding than DFT for similar accuracy, HF is often used in conjunction with DFT to provide a comparative analysis of the electronic structure.
Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify the calculations. While less accurate than DFT or ab initio methods, they are much faster, making them suitable for preliminary calculations or for studying very large molecular systems where more rigorous methods would be computationally prohibitive.
Electronic Structure and Energetics
The arrangement of electrons in molecular orbitals dictates the chemical and physical properties of a molecule. Computational studies provide a detailed picture of this electronic landscape.
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's reactivity and electronic properties.
HOMO: This is the outermost orbital containing electrons. Its energy level is related to the ionization potential, and it represents the ability of the molecule to donate an electron. A higher HOMO energy suggests a greater tendency to donate electrons.
LUMO: This is the innermost orbital that has space to accept electrons. Its energy is related to the electron affinity, representing the molecule's ability to accept an electron. A lower LUMO energy indicates a greater propensity to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive. The oxidation state of the sulfur atom in phenothiazine 5,5-dioxide directly influences the HOMO and LUMO energy levels. Computational studies on related phenothiazine oxides have shown that the HOMO is often distributed across the phenothiazine ring system, while the LUMO's distribution can be influenced by substituents.
Table 2: Representative Frontier Orbital Energies for a Phenothiazine Derivative (10-Acetyl-10H-phenothiazine 5-oxide)
| Parameter | Energy (eV) | Significance |
| E(HOMO) | -6.21 | Related to the molecule's electron-donating ability. |
| E(LUMO) | -1.45 | Related to the molecule's electron-accepting ability. |
| Energy Gap (ΔE) | 4.76 | Indicates the molecule's chemical reactivity and kinetic stability. |
Data calculated using the B3LYP/6-311++G(d,p) method for 10-Acetyl-10H-phenothiazine 5-oxide, a structurally related compound.
Phenothiazines are known to undergo oxidation to form relatively stable cation radicals. This process is significant in their metabolic pathways and is linked to some of their biological activities. The formation of these radicals involves the removal of an electron, often from the HOMO.
Computational methods can be used to model these radical species and calculate the spin density distribution. Spin density indicates the location of the unpaired electron within the radical. Understanding this distribution is key to predicting the most reactive sites in the radical and explaining its stability and subsequent chemical behavior. For phenothiazine cation radicals, the spin density is typically delocalized over the nitrogen and sulfur atoms and the aromatic rings, which contributes to the stability of the radical species.
Molecular Conformation and Dynamics
The conformational landscape of phenothiazine 5,5-dioxide is characterized by a non-planar, butterfly-like structure. This conformation arises from the puckering of the central thiazine (B8601807) ring. The degree of this puckering can be quantified by the dihedral or bending angles between the two benzo rings.
Computational studies on various phenothiazine derivatives have utilized DFT to calculate these angles. For instance, in some phenothiazine derivatives, the bending angles in the middle phenothiazine ring, denoted as ΘS and ΘN, have been experimentally determined and computationally verified mdpi.com. The oxidation of the sulfur atom to a sulfone group introduces steric and electronic changes that can affect these angles. The presence of substituents on the phenothiazine core, such as the chloro group in this compound, would further influence the conformational landscape. These structural modifications can impact the intermolecular interactions and crystal packing, which in turn affect the material's properties mdpi.com.
Table 2: Representative Torsional/Bending Angles in Phenothiazine Systems (Note: This table presents generalized data from related compounds and not specific values for this compound.)
| Phenothiazine System | Parameter | Calculated Value (°) |
|---|---|---|
| Substituted Phenothiazine | Bending Angle (ΘS) | ~98 |
| Substituted Phenothiazine | Bending Angle (ΘN) | ~124 |
The phenothiazine moiety is a well-known electron donor. The oxidation to phenothiazine 5,5-dioxide significantly reduces this electron-donating ability due to the electron-withdrawing nature of the sulfonyl group mdpi.com. This modulation of the electronic character is central to the intramolecular charge transfer (ICT) properties of its derivatives.
The presence of a chloro substituent at the 2-position would further modulate the electronic landscape of the phenothiazine 5,5-dioxide core, likely enhancing its electron-accepting character and influencing the energetics and dynamics of the ICT process.
Computational Prediction of Spectroscopic Properties
Computational chemistry offers powerful tools for the prediction of various spectroscopic properties, which can aid in the characterization of novel compounds.
NMR Spectra: The chemical shifts in ¹H and ¹³C NMR spectra are sensitive to the electronic environment of the nuclei. DFT calculations can provide theoretical predictions of these chemical shifts. For phenothiazine derivatives, the oxidation state of the sulfur atom has a notable impact on the chemical shifts of the aromatic protons mdpi.com. While specific simulated NMR data for this compound is not available, such calculations would be a valuable tool for its structural confirmation.
IR Spectra: The vibrational frequencies observed in an IR spectrum correspond to the vibrational modes of the molecule. DFT calculations can predict these frequencies with good accuracy. Key vibrational modes for phenothiazine 5,5-dioxides would include the symmetric and asymmetric stretching of the S=O bonds in the sulfone group, as well as vibrations associated with the aromatic rings and the C-Cl bond.
UV-Vis Spectra: TD-DFT is a common method for simulating UV-Vis absorption spectra. These calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. The electronic transitions in phenothiazine 5,5-dioxide derivatives are typically of π-π* and n-π* character. The position of the absorption bands is influenced by the substituents and the conformation of the molecule. Theoretical investigations on related phenothiazine-based dyes have shown how structural modifications can affect their absorption spectra nih.govnih.gov.
Table 3: Generic Predicted Spectroscopic Data for a Phenothiazine 5,5-Dioxide System (Note: This is an illustrative table. Specific data for this compound is not available in the reviewed literature.)
| Spectroscopy | Parameter | Predicted Value |
|---|---|---|
| ¹H NMR | Chemical Shift Range (ppm) | Aromatic Protons: [Range] |
| ¹³C NMR | Chemical Shift Range (ppm) | Aromatic Carbons: [Range] |
| IR | Key Vibrational Frequencies (cm⁻¹) | S=O stretch: [Frequency] |
| UV-Vis | λmax (nm) | [Wavelength] |
The luminescence properties of phenothiazine 5,5-dioxide derivatives, including their fluorescence and phosphorescence characteristics, are a subject of active research, particularly for applications in organic light-emitting diodes (OLEDs) and sensors researchgate.net.
Theoretical calculations can predict key parameters related to luminescence, such as the emission wavelength, quantum yield, and excited-state lifetimes. The nature of the lowest excited state (S1), whether it is a locally excited (LE) or an ICT state, plays a crucial role in determining the emission properties. As mentioned, phenothiazine 5,5-dioxides can exhibit efficient fluorescence from a PICT state.
The prediction of phosphorescence lifetimes is more complex and requires the calculation of spin-orbit coupling matrix elements between the T1 and the ground state (S0). The presence of a heavy atom like chlorine in this compound could potentially enhance spin-orbit coupling and thus influence the phosphorescence properties, although other factors can lead to the quenching of phosphorescence mdpi.comnih.gov. The development of new phenothiazine dioxide derivatives has shown potential for achieving blue thermally activated delayed fluorescence acs.org.
Reaction Mechanism Modeling and Pathway Optimization
Computational chemistry provides powerful tools for the detailed investigation of chemical reaction mechanisms, offering insights that are often difficult or impossible to obtain through experimental means alone. For phenothiazine 5,5-dioxide systems, these methods allow for the exploration of potential reaction pathways, the identification of key intermediates and transition states, and the optimization of reaction conditions to favor desired products.
The transition state (TS) is a critical concept in chemical kinetics, representing the highest energy point along the reaction coordinate. The characterization of the TS is fundamental to understanding the mechanism of a reaction. Computationally, a transition state is identified as a first-order saddle point on the potential energy surface, having one and only one imaginary frequency in its vibrational spectrum. This imaginary frequency corresponds to the motion along the reaction coordinate, leading from reactants to products.
For a representative electrophilic substitution reaction on a phenothiazine 5,5-dioxide derivative, the reaction barrier is the energy difference between the transition state and the ground state of the reactants. A lower activation energy implies a faster reaction rate. Computational studies on related phenothiazine derivatives, such as 3,7-dinitro-10H-phenothiazine 5-oxide, have utilized DFT to understand their structure and electronic properties, which are foundational for modeling reaction energetics. researchgate.net
Table 1: Illustrative Calculated Reaction Barriers for Electrophilic Aromatic Substitution on a Phenothiazine 5,5-Dioxide System
| Reaction Step | Reactant(s) | Transition State | Product(s) | Activation Energy (kcal/mol) |
| Formation of σ-complex | Phenothiazine 5,5-dioxide + E⁺ | [Phenothiazine 5,5-dioxide-E]⁺ TS | σ-complex | 15-25 |
| Deprotonation | σ-complex + Base | [σ-complex-Base] TS | Substituted Product + H-Base⁺ | 5-10 |
Note: The data in this table is illustrative and represents typical values for electrophilic aromatic substitution reactions. Specific values for this compound would require dedicated computational studies.
In the functionalization of substituted aromatic systems like this compound, predicting the position of attack (regioselectivity) is crucial. Conceptual DFT provides a framework for understanding chemical reactivity through various descriptors, among which the Fukui function is particularly powerful for predicting regioselectivity. The Fukui function, f(r), measures the change in electron density at a specific point when the total number of electrons in the system changes.
The Fukui functions can be condensed to atomic sites to predict the most likely positions for electrophilic, nucleophilic, and radical attack:
f+(r): For nucleophilic attack (predicts where an electron is best accepted). This is related to the distribution of the Lowest Unoccupied Molecular Orbital (LUMO).
f-(r): For electrophilic attack (predicts where an electron is most easily donated). This is related to the distribution of the Highest Occupied Molecular Orbital (HOMO).
f0(r): For radical attack.
Table 2: Hypothetical Condensed Fukui Indices for Electrophilic Attack (f-) on this compound
| Atomic Position | Fukui Index (f⁻) | Predicted Reactivity for Electrophilic Attack |
| C1 | 0.085 | High |
| C3 | 0.070 | Moderate |
| C4 | 0.065 | Moderate |
| C6 | 0.030 | Low |
| C7 | 0.045 | Low |
| C8 | 0.025 | Low |
| C9 | 0.040 | Low |
Note: This table presents hypothetical data based on the expected electronic effects of the substituents. The positions are numbered according to standard phenothiazine nomenclature. These values would need to be confirmed by specific DFT calculations for this compound.
Applications of Phenothiazine 5,5 Dioxide in Advanced Materials Science and Optoelectronics
Organic Electronic Materials
Derivatives of phenothiazine (B1677639) 5,5-dioxide are extensively utilized in organic electronic devices due to their excellent charge transport capabilities, thermal stability, and tunable energy levels. rsc.org The strong electron-withdrawing sulfonyl group, combined with the electron-donating potential of other parts of the phenothiazine structure, allows for the development of bipolar materials that can transport both holes and electrons. nih.gov
The phenothiazine 5,5-dioxide (PDO) moiety is a promising building block for novel hole transport materials (HTMs) in perovskite solar cells (PSCs). rsc.orgnih.gov The introduction of the sulfonyl group significantly influences the energy levels and charge carrier mobilities of the resulting HTMs. researchgate.netrsc.org This modification allows for the design of cost-effective and highly efficient alternatives to commonly used HTMs like spiro-OMeTAD. nih.govresearchgate.net
Researchers have designed and synthesized novel HTMs by incorporating the PDO core. rsc.org For instance, two materials, termed PDO1 and PDO2, were developed where the PDO core was functionalized with anisole (B1667542) and 4,4'-dimethoxytriphenylamine end groups, respectively. researchgate.netnih.gov The resulting materials exhibited suitable energy level alignment with the perovskite layer, higher hole mobility, and greater conductivity. rsc.org This led to impressive device performance, with PSCs using PDO2 as the HTM achieving a power conversion efficiency (PCE) of 20.2%. researchgate.netrsc.org These devices also demonstrated good stability when aged under ambient conditions. rsc.org The results underscore the versatility of the PDO building block for creating efficient HTMs for high-performance PSCs. researchgate.netrsc.org
Table 1: Performance of Perovskite Solar Cells using Phenothiazine 5,5-Dioxide-based HTMs
| HTM | PCE (%) | Jsc (mA cm⁻²) | Voc (V) | FF | Source(s) |
|---|---|---|---|---|---|
| PDO2 | 20.2 | N/A | N/A | N/A | researchgate.netrsc.org |
| Z30 | 19.17 | 23.53 | 1.114 | 0.73 | researchgate.net |
N/A: Data not available in the provided search results.
Phenothiazine 5,5-dioxide derivatives have been successfully employed as both emitter and host materials in organic light-emitting diodes (OLEDs). rsc.orggoogle.com Their rigid structure and strong electron-accepting properties make them ideal candidates for creating materials with high triplet energy and bipolar charge transport characteristics, which are crucial for efficient phosphorescent OLEDs (PhOLEDs). nih.gov
As host materials, derivatives have been designed by conjugating the phenothiazine 5,5-dioxide unit with various aromatic amine substituents. rsc.org One such material, DMACMNPTO, exhibited bipolar characteristics due to a complete separation of its HOMO and LUMO orbitals. rsc.org When used as a host for thermally activated delayed fluorescence (TADF) emitters, OLEDs showed high efficiencies across the visible spectrum. rsc.org For example, yellow-emitting TADF-OLEDs achieved a maximum external quantum efficiency (EQEmax) of 19.1%. rsc.org Similarly, two novel bipolar blue phosphorescent host materials, CEPDO and CBPDO, were synthesized based on the phenothiazine-5,5-dioxide structure, demonstrating high thermal stability and high fluorescence quantum efficiencies of 62.5% and 59.7%, respectively. nih.gov
A novel electron acceptor based on 10-phenyl-10H-phenothiazine 5,5-dioxide (2PTO) was also used to construct aggregation-induced delayed fluorescence materials. rsc.org A green non-doped TADF OLED using one such emitter achieved a high maximum EQE of 16.4%. rsc.org
Table 2: Performance of OLEDs Utilizing Phenothiazine 5,5-Dioxide Derivatives
| Device Type | Role of Derivative | Max. EQE (%) | Max. CE (cd A⁻¹) | Max. PE (lm W⁻¹) | Color | Source(s) |
|---|---|---|---|---|---|---|
| TADF-OLED | Host | 19.1 | 59.2 | 66.0 | Yellow | rsc.org |
| TADF-OLED | Host | 18.6 | 49.1 | 47.2 | Green | rsc.org |
| TADF-OLED | Host | 18.3 | 33.3 | 37.4 | Blue | rsc.org |
The unique electronic properties of phenothiazine derivatives make them suitable for use as donor materials in the active layer of organic photovoltaics (OPVs), which function as charge transport components. rsc.org Small molecules incorporating a phenothiazine central unit have been designed for solution-processed bulk heterojunction solar cells. rsc.org
In one study, two unsymmetrical small molecules with a D–A–D–π–D configuration were synthesized, where phenothiazine served as the central donor unit. rsc.org The variation of acceptor units within these molecules led to significant changes in their photophysical properties and hole mobility. rsc.org When blended with a fullerene acceptor (PC₇₁BM), the optimized OPV device exhibited a power conversion efficiency of 7.35% with a high open-circuit voltage (Voc) of 0.99 V after solvent vapor annealing treatment. rsc.org This performance highlights the potential of phenothiazine-based structures in developing efficient small-molecule donors for OPVs. rsc.org
Phenothiazine is a versatile redox-active moiety, capable of undergoing stable and reversible single-electron oxidations. acs.org This property is central to its application in various electronic devices, including energy storage systems. The core can be oxidized from its neutral form to a radical cation and further to a dication. acs.org
The introduction of the 5,5-dioxide group significantly modifies this redox behavior. By transforming the electron-donating sulfur into an electron-withdrawing sulfonyl group, materials with a pronounced donor-acceptor-donor (D-A-D) character can be created. researchgate.net This structural modification is a key strategy for tuning the electrochemical properties of the resulting materials. acs.org For instance, this tunability has been exploited to develop redox-active polymers for use as electrode materials in organic batteries. acs.org The ability to fine-tune redox potentials through chemical substitution on the phenothiazine core is a significant advantage in designing materials for advanced electronic applications. researchgate.net
Photofunctional Materials
The oxidized forms of phenothiazine, particularly phenothiazine 5,5-dioxide, have garnered significant attention for their photofunctional properties, including strong luminescence and high photostability. rsc.org These characteristics make them valuable for applications ranging from optical recording to bioimaging. rsc.org
Derivatives of phenothiazine 5,5-dioxide are noted for their ability to exhibit room temperature phosphorescence (RTP), a phenomenon where materials continue to glow after the removal of an excitation source. rsc.org This property is of great interest for applications in digital security, sensors, and anti-counterfeiting technologies. rsc.orgrsc.org
The RTP effect in these materials is often linked to their specific molecular conformation and the presence of the oxidized sulfur atom. rsc.orgnih.gov For example, research on chlorinated phenothiazine derivatives showed that luminogens with a quasi-axial conformation exhibited a clear RTP effect, while those with a quasi-equatorial conformation did not. rsc.org The oxidized phenothiazine chromophores can display high phosphorescence quantum yields and long-lived emission lifetimes in the solid state. rsc.org The unique phosphorescent properties of phenothiazine 5,5-dioxide derivatives provide a pathway for the development of novel materials for a wide array of optoelectronic applications. rsc.orgnih.gov
Thermally Activated Delayed Fluorescence (TADF) Emitters
The phenothiazine 5,5-dioxide moiety is a valuable building block for Thermally Activated Delayed Fluorescence (TADF) materials, which are crucial for third-generation Organic Light-Emitting Diodes (OLEDs). In TADF molecules, a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states allows for the efficient up-conversion of non-emissive triplets into emissive singlets through reverse intersystem crossing (RISC), enabling internal quantum efficiencies approaching 100%.
The strong electron-accepting nature of the phenothiazine 5,5-dioxide core facilitates the design of molecules with significant intramolecular charge-transfer (ICT) character when paired with suitable electron-donating units. This charge separation is essential for minimizing the S₁-T₁ energy gap.
For instance, research into phenothiazine 5,5-dioxide derivatives has led to the development of highly effective host materials for TADF emitters. By conjugating 10-phenyl-10H-phenothiazine-5,5-dioxide with aromatic amine donors, novel host materials with bipolar characteristics have been synthesized. rsc.org One such material, DMACMNPTO, demonstrated TADF properties and served as a versatile host for blue, green, and yellow TADF-OLEDs, achieving high external quantum efficiencies (EQE). rsc.org
Table 1: Performance of a Phenothiazine 5,5-Dioxide-Based Host (DMACMNPTO) in TADF-OLEDs rsc.org
| Emitter Color | Maximum EQE (%) | Maximum Current Efficiency (cd A⁻¹) | Maximum Power Efficiency (lm W⁻¹) |
|---|---|---|---|
| Blue | 18.3 | 33.3 | 37.4 |
| Green | 18.6 | 49.1 | 47.2 |
| Yellow | 19.1 | 59.2 | 66.0 |
While these results highlight the potential of the phenothiazine 5,5-dioxide scaffold, specific studies detailing the performance of a 2-chloro substituted version as a TADF emitter are not prominent in the literature.
Dual-Emission and Multi-Emission Systems
The structural flexibility of the parent phenothiazine scaffold is instrumental in creating materials with multiple emission states. Phenothiazine units can exist in different conformations (e.g., quasi-axial and quasi-equatorial), which may possess distinct photophysical properties. This conformational polymorphism can be exploited to design single-component white-light emitters or multi-color emissive systems.
Although not specifically documented for 2-chloro-10H-phenothiazine 5,5-dioxide, complex donor-acceptor-donor (D-A-D) molecules using unoxidized phenothiazine donors have been shown to exhibit these properties. rsc.orgscispace.com The different spatial arrangements of the phenothiazine wings relative to the acceptor core can lead to multiple emissive ICT states, resulting in broad or dual-emission spectra.
Mechanofluorochromic Materials
Mechanofluorochromism—the change in fluorescence color in response to mechanical stimuli like grinding or shearing—is a desirable property for applications in sensors, security inks, and data storage. This phenomenon in molecular solids is typically driven by a phase transition between different packing modes, such as crystalline and amorphous states.
Novel D-A-D triads incorporating unoxidized phenothiazine donors and a dibenzo[a,j]phenazine (DBPHZ) acceptor have been developed that exhibit not only TADF but also distinct, tricolor-changing mechanofluorochromic luminescence (MCL). rsc.orgscispace.combohrium.com The "two-conformation-switchable" nature of the phenothiazine units plays a critical role in achieving this multi-color-changing MCL. rsc.org Applying mechanical force can alter the molecular conformation and packing, leading to a change in the emission color. While this demonstrates the principle within the broader phenothiazine family, specific mechanofluorochromic studies on this compound have not been reported.
Supramolecular Assemblies and Molecular Recognition
The phenothiazine framework is a versatile platform for designing molecules capable of molecular recognition and forming ordered supramolecular structures.
Design of Sensor and Selector Molecules
The electronic properties of the phenothiazine ring system can be readily modulated, making it a suitable component for fluorescent chemosensors. The introduction of specific binding sites allows for the selective detection of ions and neutral molecules. Interaction with an analyte can alter the ICT process within the sensor molecule, leading to a detectable change in the fluorescence signal (e.g., "turn-on," "turn-off," or ratiometric response).
For example, various phenothiazine-based probes have been designed for the detection of hypochlorite (B82951) (ClO⁻), fluoride (B91410) ions, and other species. researchgate.net Furthermore, a phenothiazine-substituted bicarbazole derivative has demonstrated the ability to selectively detect 1,2-dichloroethane (B1671644) through changes in its photophysical properties. acs.orgacs.org While these examples use the unoxidized phenothiazine core, they establish the scaffold's utility in the design of sensor molecules. The application of the electron-accepting this compound unit in this area remains an avenue for future exploration.
Self-Assembly and Non-Covalent Interaction Engineering
The engineering of non-covalent interactions (e.g., hydrogen bonding, π-π stacking, van der Waals forces) is fundamental to controlling the self-assembly of molecules in the solid state, which in turn dictates their material properties. The butterfly-shaped, non-planar structure of phenothiazine derivatives influences their crystal packing, often inhibiting strong π-π stacking and promoting the formation of amorphous films, which can be beneficial for OLED fabrication.
In the context of mechanofluorochromic materials, the solid-state assembly is critical. Changes in intermolecular interactions during the transition from a crystalline to an amorphous phase upon grinding are responsible for the observed color changes in phenothiazine-based MCL materials. rsc.org However, detailed studies on the specific self-assembly behavior and non-covalent interaction engineering of this compound are not available in the reviewed literature.
Advanced Material Design Principles
The utility of the phenothiazine 5,5-dioxide core in advanced materials stems from several key design principles:
Strong Electron Acceptor: The oxidation of the sulfur atom to a sulfonyl group (SO₂) dramatically increases the electron-accepting strength of the phenothiazine core. rsc.org This makes it an excellent building block for creating materials with strong ICT character, which is essential for TADF and other optoelectronic applications. rsc.orgresearchgate.net
High Triplet Energy: Phenothiazine 5,5-dioxide derivatives often possess high triplet energies, making them suitable as host materials in TADF and phosphorescent OLEDs, as they can effectively confine the triplet excitons on the guest emitter molecules.
Rigidity and Bulkiness: The rigid, fused-ring structure provides good thermal and photochemical stability. rsc.org The bulky, non-planar geometry helps to suppress intermolecular quenching effects like aggregation-caused quenching (ACQ) by sterically hindering close molecular packing, thus enhancing emission efficiency in the solid state. rsc.org
Tunability: The phenothiazine scaffold can be functionalized at various positions, particularly at the N-10 position and on the aromatic rings. This allows for fine-tuning of the electronic and photophysical properties, such as emission color, energy levels, and charge transport characteristics, to meet the requirements of specific applications. rsc.orgrsc.org
These principles underscore the potential of the phenothiazine 5,5-dioxide family in materials science. The introduction of a chloro-substituent at the 2-position would be expected to further modulate the electronic properties, likely increasing the electron affinity of the core, but detailed experimental reports on materials derived from this specific building block are needed to fully realize its potential.
Elucidation of Structure-Property Relationships in Phenothiazine 5,5-Dioxide Derivatives
The optoelectronic and material properties of phenothiazine 5,5-dioxide derivatives, including the this compound scaffold, are intricately linked to their molecular structure. The oxidation of the sulfur atom to a sulfone group (S=O) is a foundational modification that significantly alters the electronic character of the phenothiazine core. While the parent phenothiazine is a strong electron-donating moiety, the potent electron-withdrawing nature of the sulfone group in phenothiazine 5,5-dioxide diminishes this donor strength. This fundamental change has profound implications for the frontier molecular orbital (HOMO and LUMO) energy levels, charge carrier mobility, and photophysical properties of the resulting materials.
Systematic studies on phenothiazine derivatives have revealed key relationships between specific structural modifications and the resultant material properties. These relationships are critical for the rational design of new materials for advanced applications in optoelectronics.
Impact of Substituents on the Phenothiazine Core:
The introduction of substituents at various positions on the phenothiazine 5,5-dioxide rings allows for the fine-tuning of its electronic and physical properties.
Electron-Withdrawing and Donating Groups: The nature of the substituents on the aromatic rings directly influences the HOMO and LUMO energy levels. Attaching electron-donating groups, such as methoxy (B1213986) or alkyl chains, can raise the HOMO level, which is crucial for efficient hole injection from the anode in organic electronic devices. Conversely, electron-withdrawing groups, like the chloro group at the 2-position, can lower both the HOMO and LUMO levels. This modulation of frontier orbital energies is essential for achieving energy-level alignment with other materials in a device stack, such as in organic light-emitting diodes (OLEDs) or perovskite solar cells, to ensure efficient charge transfer.
Steric Hindrance: The size and positioning of substituents can introduce steric hindrance that affects the molecular packing in the solid state. Bulky groups can disrupt intermolecular π-π stacking, which can be advantageous in preventing aggregation-caused quenching of luminescence in OLEDs. This non-planar, "butterfly" conformation is a characteristic feature of phenothiazine derivatives that contributes to their good solubility and film-forming properties. researchgate.net
Role of the N-10 Substituent:
Aryl Groups: Attaching various aryl groups at the N-10 position is a common strategy to enhance thermal stability and charge-transporting capabilities. For instance, incorporating carbazole (B46965) or triphenylamine (B166846) moieties can improve the hole-transporting properties of the material. The degree of electronic communication between the N-10 substituent and the phenothiazine 5,5-dioxide core can be controlled by the nature of the linkage (e.g., direct C-N bond or via a phenyl spacer), which in turn affects the intramolecular charge transfer (ICT) characteristics of the molecule.
Alkyl Chains: The introduction of alkyl chains at the N-10 position can enhance the solubility of the compounds in common organic solvents, which is a significant advantage for solution-based processing of thin films for electronic devices.
The following table illustrates the general structure-property trends observed in phenothiazine 5,5-dioxide derivatives, which can be extrapolated to the this compound system.
| Derivative Core Structure | Modification | Impact on Properties | Potential Application |
| This compound | Introduction of electron-donating groups (e.g., methoxy) on the phenothiazine rings | Raises HOMO energy level, potentially improving hole injection. | Hole Transport Material (HTM) |
| This compound | Introduction of bulky N-10 aryl substituents (e.g., tert-butylphenyl) | Increases steric hindrance, reduces aggregation, and can enhance thermal stability. | Host material in OLEDs |
| This compound | N-10 functionalization with extended π-conjugated systems (e.g., carbazole) | Enhances hole mobility and thermal stability. | High-performance HTMs for perovskite solar cells |
| This compound | Introduction of long alkyl chains at the N-10 position | Improves solubility for solution processing. | Printable electronics |
Molecular Engineering for Enhanced Performance and Stability
Molecular engineering of this compound derivatives is a strategic approach to optimize their performance and stability for applications in advanced materials and optoelectronics. This involves the deliberate design and synthesis of molecules with tailored properties to meet the specific demands of devices like OLEDs and perovskite solar cells.
Strategies for Performance Enhancement:
Tuning Frontier Energy Levels: A primary goal of molecular engineering is to precisely control the HOMO and LUMO energy levels. For use as a hole transport material (HTM) in perovskite solar cells, the HOMO level of the phenothiazine 5,5-dioxide derivative must be well-aligned with the valence band of the perovskite layer to ensure efficient hole extraction and transport. nih.govrsc.org This is achieved by judicious selection of substituents on the phenothiazine core and at the N-10 position. For example, the conversion of the electron-donating sulfur atom to an electron-withdrawing sulfone group is a key step in this molecular engineering process. nih.gov
Enhancing Charge Carrier Mobility: The mobility of charge carriers (holes in the case of HTMs) is a critical factor for device efficiency. Molecular design strategies to enhance mobility include the incorporation of planar aromatic moieties that can facilitate intermolecular charge hopping and the creation of well-ordered molecular packing in thin films. The inherent non-planar structure of the phenothiazine core can be both an advantage (preventing aggregation) and a challenge, and molecular engineering seeks to strike a balance to achieve optimal charge transport.
Bipolar Host Materials: For applications as host materials in phosphorescent OLEDs (PhOLEDs), it is desirable to have bipolar charge transport characteristics, meaning the material can efficiently transport both holes and electrons. Molecular engineering can achieve this by combining the electron-deficient this compound core with electron-rich moieties, creating a molecule with distinct domains for hole and electron transport. nih.gov
Strategies for Improved Stability:
Thermal Stability: High thermal stability is crucial for the longevity of organic electronic devices, as they can experience elevated temperatures during operation. The thermal stability of phenothiazine 5,5-dioxide derivatives can be significantly improved by increasing their molecular weight and rigidity. This is often accomplished by introducing bulky and thermally robust aromatic groups at the N-10 position. Materials with high glass transition temperatures (Tg) are less prone to morphological changes at elevated temperatures, leading to more stable device performance over time.
Electrochemical Stability: The ability of a material to withstand repeated cycles of oxidation and reduction without degradation is essential for the operational lifetime of electronic devices. The electrochemical stability of phenothiazine 5,5-dioxide derivatives is influenced by the nature of the substituents. Introducing stabilizing groups can enhance the robustness of the molecule during device operation.
The following table summarizes key molecular engineering strategies and their impact on the performance and stability of phenothiazine 5,5-dioxide-based materials.
| Engineering Strategy | Molecular Modification | Desired Outcome | Performance/Stability Enhancement |
| Energy Level Tuning | Attaching electron-donating/withdrawing groups to the core and N-10 position. | Optimized HOMO/LUMO alignment with adjacent layers. | Improved charge injection/extraction efficiency. |
| Charge Mobility Enhancement | Incorporating planar π-systems and controlling intermolecular packing. | Increased hole/electron mobility. | Higher device efficiency and lower operating voltage. |
| Bipolar Character Introduction | Combining the electron-deficient core with electron-rich moieties. | Balanced hole and electron transport. | Efficient host materials for PhOLEDs. |
| Thermal Stability Improvement | Increasing molecular weight and rigidity with bulky aromatic groups. | High glass transition temperature (Tg) and decomposition temperature (Td). | Enhanced device lifetime and operational stability. |
| Enhanced Solubility | Introducing flexible alkyl chains. | Good solubility in common organic solvents. | Facile solution-based fabrication of devices. |
Future Research Directions and Emerging Paradigms
Development of Novel and Sustainable Synthetic Methodologies
The conventional synthesis of phenothiazine (B1677639) 5,5-dioxides often involves the oxidation of the corresponding phenothiazine precursor using stoichiometric amounts of strong oxidizing agents, such as 3-chloroperbenzoic acid (m-CPBA). researchgate.netrsc.org While effective, these methods can generate significant chemical waste and may require stringent reaction conditions. Future research is increasingly directed toward the development of greener, more sustainable synthetic routes.
Key areas of focus include:
Catalytic Oxidation: Investigating the use of transition-metal catalysts with environmentally benign oxidants like molecular oxygen (O₂) or hydrogen peroxide (H₂O₂) to replace traditional reagents.
Process Intensification: Exploring techniques such as microwave-assisted synthesis or ultrasonic irradiation, which have been shown to accelerate reactions and improve yields in the synthesis of other phenothiazine derivatives. researchgate.net
Solvent-Free Reactions: Developing solid-state or melt-phase reactions to minimize or eliminate the use of volatile and often toxic organic solvents.
Flow Chemistry: Implementing continuous flow reactor systems for the synthesis and oxidation steps. This approach offers enhanced safety, better control over reaction parameters, and easier scalability compared to batch processes.
The adoption of these green chemistry principles aims to create more economical and environmentally compatible pathways for the production of 2-chloro-10H-phenothiazine 5,5-dioxide and its derivatives. mdpi.com
Exploration of Advanced Structural Modifications for Tailored Optoelectronic Properties
The this compound core serves as a robust electron-accepting building block. researchgate.net Its optoelectronic properties can be precisely tuned through strategic structural modifications at its reactive sites, primarily the N-10, C-3, and C-7 positions. rsc.orgresearchgate.net Future research will focus on molecular engineering to create a new generation of materials for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. rsc.orgrsc.org
Oxidation of the sulfur atom to the sulfone (SO₂) state is known to cause a hypsochromic (blue) shift in the material's absorption spectrum compared to the parent phenothiazine. researchgate.netrsc.org Advanced modifications will build upon this foundation by introducing various electron-donating or electron-accepting moieties to control the intramolecular charge transfer (ICT) characteristics. researchgate.netmanchester.ac.uk This allows for the precise tuning of frontier molecular orbital (HOMO/LUMO) energy levels and the optical bandgap. rsc.orgmdpi.com For example, attaching strong donor groups to the core could create push-pull chromophores with tailored emission properties suitable for blue OLEDs. researchgate.net
| Modification Site | Substituent Type | Predicted Effect on HOMO/LUMO Levels | Potential Application |
|---|---|---|---|
| N-10 | Aromatic Donor (e.g., Carbazole (B46965), Triphenylamine) | Elevated HOMO, Stabilized LUMO | Thermally Activated Delayed Fluorescence (TADF) Emitters |
| C-3 / C-7 | Electron-Withdrawing Group (e.g., Cyano, Pyridine) | Lowered HOMO and LUMO | Electron Transport Materials |
| N-10 | Extended π-Conjugated System | Reduced Bandgap, Red-shifted Absorption | Near-Infrared (NIR) Sensors |
| C-3 / C-7 | Alkyl Chains | Improved Solubility and Film Morphology | Solution-Processable Organic Electronics |
Integration into Hybrid Organic-Inorganic Material Architectures
A significant emerging paradigm is the integration of functional organic molecules like this compound into hybrid material systems. These architectures, such as metal-organic frameworks (MOFs) and organic-inorganic hybrid perovskites, combine the desirable properties of both organic and inorganic components.
Future research in this area will likely involve:
Phenothiazine-Dioxide-Based MOFs: Designing and synthesizing MOFs where this compound or its derivatives act as the organic linker. researchgate.net The inherent porosity and ordered structure of MOFs, combined with the electronic properties of the phenothiazine dioxide core, could lead to novel materials for gas storage, chemical sensing, and heterogeneous photocatalysis. rsc.orgosti.gov
Perovskite Solar Cell Interfaces: Utilizing derivatives of this compound as interface layers in perovskite solar cells. The electron-accepting nature of the core could facilitate efficient charge extraction and transport, potentially improving device efficiency and stability. researchgate.netrsc.org
Quantum Dot Sensitization: Attaching the molecule to the surface of inorganic semiconductor quantum dots. In such hybrids, the phenothiazine dioxide unit could act as an anchor and an electron acceptor, enabling applications in light harvesting and photocatalysis.
Design of Multi-Functional Phenothiazine 5,5-Dioxide Based Systems
The unique electronic and structural characteristics of the phenothiazine 5,5-dioxide scaffold make it an ideal platform for developing materials that possess more than one distinct function. Research is moving beyond single-purpose materials to create integrated systems that can sense, actuate, and catalyze.
Promising directions for multi-functional systems include:
Photo-Redox Catalysts with Sensing Capabilities: Developing materials that can photocatalyze an organic transformation while simultaneously detecting the presence of a specific analyte through a change in their fluorescence or absorption. rsc.orgrsc.org The electron-accepting nature of the excited state is crucial for such photocatalytic processes.
Mechanochromic and Vapochromic Materials: Designing derivatives that exhibit changes in their emission color in response to mechanical stress (mechanochromism) or exposure to specific chemical vapors (vapochromism). nih.gov This dual-responsive behavior is highly sought after for applications in advanced sensors and anti-counterfeiting technologies. rsc.org
Electrochemical Sensors: Creating systems where the reversible redox properties of the phenothiazine dioxide core are harnessed for the electrochemical detection of ions or small molecules. researchgate.netrsc.org By coupling this with a light-emitting function, a multi-modal sensor could be realized.
| System Concept | Function 1 | Function 2 | Underlying Principle |
|---|---|---|---|
| Fluorescent Catalyst | Photocatalysis | Fluorescent Sensing | Analyte binding modulates ICT, altering both emission and catalytic activity. |
| Smart Ink | Mechanochromism | Room-Temperature Phosphorescence | Mechanical force alters molecular packing, switching between fluorescent and phosphorescent states. rsc.orgnih.gov |
| Electro-Optical Switch | Redox Switching | Luminescence Modulation | Electrochemical oxidation/reduction changes the electronic structure, turning fluorescence 'on' or 'off'. |
Application of Machine Learning and Artificial Intelligence in Material Discovery and Design
Future research will leverage computational approaches in several key ways:
High-Throughput Virtual Screening: Creating large virtual libraries of this compound derivatives with different substituents. ML models, trained on existing experimental or computationally generated data, can then predict the optoelectronic properties (e.g., bandgap, emission wavelength, charge mobility) of these virtual compounds, identifying the most promising candidates for synthesis. cmu.edu
Inverse Design: Developing algorithms that, given a set of desired target properties, can predict the molecular structure most likely to exhibit them. For instance, an inverse design model could propose novel phenothiazine dioxide structures optimized for deep-blue emission in OLEDs.
Predictive Synthesis: Using AI to predict reaction outcomes and optimize synthetic routes. By analyzing vast datasets of chemical reactions, ML models can suggest the most efficient and sustainable pathways to synthesize target molecules, reducing the number of failed experiments. researchgate.net
The adoption of AI and ML will create a synergistic feedback loop between computational prediction and experimental validation, dramatically accelerating the design-build-test-learn cycle for new materials based on this compound. annualreviews.org
Q & A
Q. What are the optimal conditions for synthesizing 2-chloro-10H-phenothiazine 5,5-dioxide derivatives via palladium-catalyzed cross-coupling reactions?
Methodological Answer: A Pd-catalyzed protocol involves using Pd₂(dba)₃ (10 mol%) and XPhos ligand (20 mol%) in dry toluene with NaOtBu as a base. Key steps include:
- Reacting this compound with secondary amines (e.g., diethylamine or morpholine) under argon at reflux (70–90 min).
- Purification via flash chromatography (eluent: CH₂Cl₂/hexane/EtOAc = 2:1:1) yields amorphous solids with ~58% efficiency .
Table 1: Reaction Optimization Parameters
| Catalyst System | Base | Solvent | Time (min) | Yield (%) |
|---|---|---|---|---|
| Pd₂(dba)₃/XPhos (10/20 mol%) | NaOtBu | Toluene | 70–90 | 58 |
Q. How can researchers confirm the structural integrity of synthesized derivatives?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- NMR/IR : Verify substitution patterns (e.g., tert-butyldiphenylsilyl or tetrazolyl groups) .
- X-ray crystallography : Resolve bond lengths (e.g., C–S = 1.74 Å) and angles (e.g., Cl–C–C = 108.8°) to confirm stereoelectronic effects .
- Elemental analysis : Match experimental C/H/N values to theoretical calculations (e.g., C: 67.15% vs. 66.87% observed) .
Q. What role do substituents play in modulating the reactivity of phenothiazine dioxide derivatives?
Methodological Answer: Electron-withdrawing groups (e.g., sulfonyl, chloro) enhance electrophilicity at the 2-position, enabling nucleophilic substitution. For example:
- The 2-chloro group facilitates displacement by amines (e.g., diethylamine) under Pd catalysis .
- Bulky substituents (e.g., trichlorovinyl) induce steric strain, leading to structural disorder in crystals .
Advanced Research Questions
Q. How can structural disorder in X-ray crystallography studies of phenothiazine dioxide derivatives be addressed?
Methodological Answer:
- Refinement strategies : Use SHELXL to model disorder with partial occupancy ratios (e.g., 0.65:0.35 for trichlorovinyl groups) .
- Thermal parameters : Analyze anisotropic displacement parameters (ADPs) to distinguish static vs. dynamic disorder .
- Halogen bonding : Intermolecular Cl⋯O=S interactions (3.2–3.5 Å) stabilize dimers despite disorder .
Q. How to resolve contradictions between experimental and computational photophysical data for phenothiazine-based luminogens?
Methodological Answer:
- Comparative analysis : Cross-validate phosphorescence lifetimes (e.g., room-temperature RTP) with DFT calculations to assess aggregation effects .
- Crystallographic insights : Correlate molecular packing (e.g., π-stacking distances) with emission properties to identify non-radiative decay pathways .
- Control experiments : Synthesize derivatives with modified substituents (e.g., 10-phenyl groups) to isolate electronic vs. steric contributions .
Q. What strategies integrate computational chemistry with experimental data to predict reaction pathways?
Methodological Answer:
- DFT modeling : Calculate transition states for Pd-catalyzed cross-coupling to identify rate-limiting steps (e.g., oxidative addition vs. reductive elimination) .
- Molecular dynamics : Simulate solvent effects (e.g., toluene polarity) on reaction kinetics using tools like Gaussian or ORCA .
- Crystallographic software : Employ SHELX suite (SHELXD/SHELXE) for phase refinement in high-throughput pipelines .
Data Contradiction Analysis Example
Scenario: Discrepancies in reported phosphorescence lifetimes for 10-phenyl derivatives.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
